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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzonitrile

Cat. No.: B1299947

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 4-(4-Formylphenoxy)benzonitrile. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Chemical Structure and Identification

4-(4-Formylphenoxy)benzonitrile is an aromatic organic compound characterized by a
benzonitrile group linked to a formyl-substituted phenoxy group through an ether linkage. This
bifunctional structure, containing both a reactive aldehyde and a nitrile group, makes it a
potentially valuable intermediate in organic synthesis.

The chemical structure is as follows:
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Table 1: Chemical Identifiers

Identifier Value Source
4-(4-
IUPAC Name o --INVALID-LINK--
formylphenoxy)benzonitrile
Molecular Formula C14HaNO:2 [1][2]
CAS Number 38195-51-6 Inferred from supplier listings
PubChem CID 613806 [1]

INChl=1S/C14H9NO2/c15-9-
InChl 11-1-5-13(6-2-11)17-14-7-3- [2]
12(10-16)4-8-14/h1-8,10H

PYODQZCRZBCXPW-
InChIKey [2]
UHFFFAOYSA-N

. C1=CC(=CC=C1C=0)0C2=C
Canonical SMILES [2]
C=C(C=C2)C#N

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-(4-Formylphenoxy)benzonitrile is limited in publicly available
literature. The following tables summarize computed properties and predicted spectroscopic
data.
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Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 223.23 g/mol [2]
Monoisotopic Mass 223.06332 Da [2]
XLogP (Predicted) 2.6 [2]

Table 3: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (A2
[M+H]* 224.07060 151.3
[M+Na]* 246.05254 162.4
[M-H]~ 222.05604 157.1
[M+NHa]* 241.09714 167.5
[M+K]* 262.02648 156.9

Data sourced from
PubChemLite and calculated
using CCShase.[2]

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for 4-(4-Formylphenoxy)benzonitrile is not
readily available, a plausible route is via a nucleophilic aromatic substitution reaction (e.g.,
Ullmann condensation) between 4-cyanophenol and 4-fluorobenzaldehyde. A general
experimental protocol is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize 4-(4-Formylphenoxy)benzonitrile via nucleophilic aromatic
substitution.
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Materials:

4-Cyanophenol

e 4-Fluorobenzaldehyde

e Potassium carbonate (K2CO3)

e N,N-Dimethylformamide (DMF)

o Toluene

o Ethyl acetate

 Brine solution

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-
cyanophenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and DMF.

e Stir the mixture at room temperature for 15-20 minutes.
e Add 4-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture.

» Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into cold water.
o Extract the aqueous layer with ethyl acetate (3x).
o Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude product.
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» Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl
acetate gradient) or recrystallization to obtain pure 4-(4-Formylphenoxy)benzonitrile.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard
spectroscopic methods.

'H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct
signals for the aromatic protons. The aldehyde proton should appear as a singlet in the
downfield region (o 9.5-10.5 ppm).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show
characteristic peaks for the nitrile carbon (& ~118 ppm), the aldehyde carbonyl carbon (&
>190 ppm), and the aromatic carbons.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit
characteristic absorption bands for the nitrile (C=N) stretch around 2220-2240 cm~* and the
aldehyde carbonyl (C=0) stretch around 1690-1715 cm™1.

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to
confirm the molecular weight of the compound, with the molecular ion peak [M+H]* expected
at m/z = 224.07.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of
4-(4-Formylphenoxy)benzonitrile.
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Caption: General workflow for the synthesis of 4-(4-Formylphenoxy)benzonitrile.
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Caption: Workflow for the structural characterization and validation of the final product.

Potential Applications and Biological Relevance

Due to its bifunctional nature, 4-(4-Formylphenoxy)benzonitrile is a promising building block
for various applications in materials science and medicinal chemistry.

e Pharmaceutical Synthesis: The aldehyde group can be readily transformed into other
functional groups or used in condensation reactions to build more complex molecular
scaffolds. The nitrile group is a common pharmacophore in drug design and can participate
in various chemical transformations. A related compound, 4-(4-bromo-3-
formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a
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phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[3] This suggests that
derivatives of 4-(4-Formylphenoxy)benzonitrile could be explored for the development of
novel therapeutic agents.

e Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers
through reactions like Schiff base formation, potentially leading to materials with interesting
thermal or optical properties.

e Ligand Synthesis: The molecule can serve as a precursor for designing ligands for catalysis
or coordination chemistry, where the nitrile and a derivative of the formyl group can act as
binding sites for metal ions.

While no specific biological activities have been reported for 4-(4-
Formylphenoxy)benzonitrile itself, the benzonitrile moiety is present in numerous biologically
active compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[4] This
structural motif warrants further investigation into the potential biological profile of its
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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